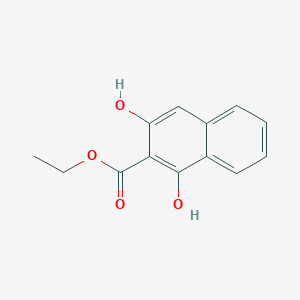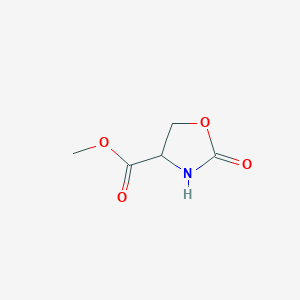
Methyl 2-oxooxazolidine-4-carboxylate
Vue d'ensemble
Description
Methyl 2-oxooxazolidine-4-carboxylate is a chemical compound that is part of the oxazolidine family, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms forming a five-membered ring. The compound is characterized by the presence of a methyl ester group and a ketone functionality within the oxazolidine ring structure. Although the provided papers do not directly discuss methyl 2-oxooxazolidine-4-carboxylate, they do provide insights into the chemistry of related oxazole and isoxazolidine compounds, which can be informative for understanding the properties and reactivity of methyl 2-oxooxazolidine-4-carboxylate.
Synthesis Analysis
The synthesis of related oxazole derivatives, as described in the first paper, involves regiocontrolled halogenation and palladium-catalyzed coupling reactions starting from ethyl 2-chlorooxazole-4-carboxylate . This methodology allows for the introduction of various substituents on the oxazole ring, leading to the formation of disubstituted and trisubstituted oxazoles. Although the synthesis of methyl 2-oxooxazolidine-4-carboxylate is not explicitly mentioned, similar strategies involving halogenation and coupling reactions could potentially be applied to synthesize the oxazolidine analogs.
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a ketone group (carbonyl) in the 2-position and a carboxylate ester in the 4-position would influence the electron distribution and chemical reactivity of the molecule. The papers provided do not directly analyze the molecular structure of methyl 2-oxooxazolidine-4-carboxylate, but they do discuss the structures of related compounds, such as isoxazolidines, which undergo reductive ring opening and intramolecular rearrangements .
Chemical Reactions Analysis
The chemical reactivity of oxazolidine derivatives can be inferred from the reactions described in the papers. For instance, the reductive ring opening of isoxazolidines leads to novel compounds with rearranged structures . Similarly, the reaction of methyl oxoacetates with hydroxylamine hydrochloride results in the formation of hydroxyimino derivatives, and under different conditions, isoxazolo[5,4-a]carbazole-3-carboxylates are produced . These reactions highlight the versatility of oxazolidine derivatives in undergoing nucleophilic attacks and rearrangements, which could be relevant for the reactivity of methyl 2-oxooxazolidine-4-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-oxooxazolidine-4-carboxylate can be speculated based on the properties of structurally similar compounds. The presence of a ketone and ester group within the molecule would affect its polarity, solubility, and reactivity. The ketone functionality could engage in hydrogen bonding and nucleophilic addition reactions, while the ester group could be involved in hydrolysis and transesterification reactions. The papers do not provide specific data on the physical properties of methyl 2-oxooxazolidine-4-carboxylate, but the chemical properties of related compounds suggest that it would exhibit typical reactivity patterns of oxazolidines and esters .
Applications De Recherche Scientifique
1. Organoselenium Delivery Agents
Methyl 2-oxooxazolidine-4-carboxylate derivatives, particularly selenazolidine-4(R)-carboxylic acids, have been synthesized and characterized as potential prodrugs of L-selenocysteine. These compounds are designed to provide a chemically stable form of selenium delivery, potentially useful in selenium supplementation for cancer chemoprevention (Xie, Short, Cassidy, & Roberts, 2001).
2. Enzyme Substrate and Hepatic Glutathione Formation
L-2-oxothiazolidine-4-carboxylate, an analog of Methyl 2-oxooxazolidine-4-carboxylate, acts as a substrate for the enzyme 5-oxo-L-prolinase. This compound is involved in the restoration of hepatic glutathione levels in mice and can serve as a delivery system for cysteine, potentially useful in conditions involving hepatic glutathione depletion (Williamson & Meister, 1981).
3. Applications in Cyclisation Reactions
Methyl 2-oxooxazolidine-4-carboxylate derivatives have shown utility in cyclisation reactions, with studies demonstrating their role in producing compounds with high enantiomeric purity. These reactions suggest potential applications in the synthesis of complex organic molecules (Betts et al., 1999).
4. Enhanced Enantiocontrol in Metal Carbene Transformations
Dirhodium(II) complexes containing Methyl 2-oxooxazolidine-4-carboxylate ligands exhibit enhanced enantiocontrol in metal carbene transformations. These complexes are particularly useful for selective intramolecular carbon-hydrogen insertion reactions and diazodecomposition of specific diazo compounds (Doyle et al., 2010).
5. Reductive Cleavage and Subsequent Transformations
Methyl 2-oxooxazolidine-4-carboxylate derivatives are involved in reductive cleavage and subsequent transformations, leading to the formation of bi- or tricyclic lactams or lactones. This suggests their role in the synthesis of complex organic structures(Molchanov, Tran, Stepakov, & Kostikov, 2016).
6. Cysteine Delivery System
L-2-oxothiazolidine-4-carboxylate, similar to Methyl 2-oxooxazolidine-4-carboxylate, has been shown to form cysteine upon enzymatic cleavage, providing a basis for a cysteine delivery system. This could be particularly useful in amino acid supplementation or in vivo cellular experiments (Conner, 2006).
7. Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates
Methyl 2-oxooxazolidine-4-carboxylate derivatives have been used in the synthesis of 2-aminoalkyloxazole-4-carboxylate esters. These derivatives are obtained without significant racemization, suggesting their potential in the synthesis of optically active compounds (Cox, Prager, & Svensson, 2003).
8. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives
The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through the domino isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, where Methyl 2-oxooxazolidine-4-carboxylate plays a role. This method allows the preparation of both isoxazole and oxazole derivatives under different reaction conditions, showcasing the compound's versatility in organic synthesis (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
9. Prodrugs of L-cysteine and Hepatotoxicity Protection
2-Substituted thiazolidine-4(R)-carboxylic acids, related to Methyl 2-oxooxazolidine-4-carboxylate, have been studied as prodrugs of L-cysteine. They have shown protective effects against hepatotoxic deaths in mice, indicating their potential in therapeutic applications related to liver protection (Nagasawa, Goon, Muldoon, & Zera, 1984).
10. Selenazolidine Prodrugs in Chemoprevention
Selenazolidine prodrugs, including those related to Methyl 2-oxooxazolidine-4-carboxylate, have been studied for their toxicity, selenium levels, and induction of glutathione peroxidase in mice. These prodrugs show potential for application in cancer chemoprevention (Li et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxooxazolidine-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

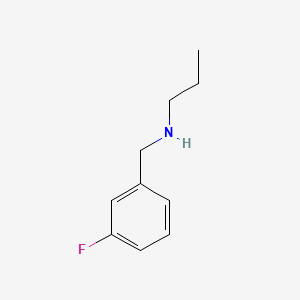
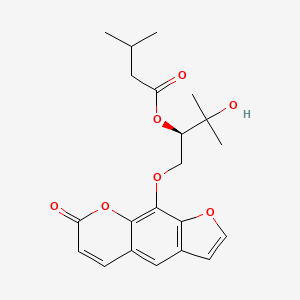
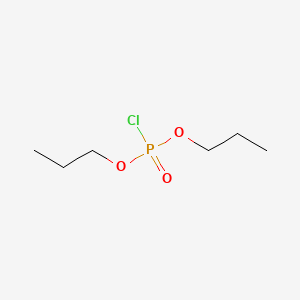
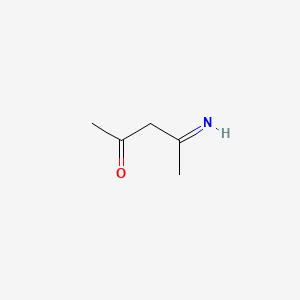
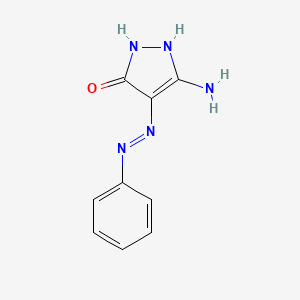
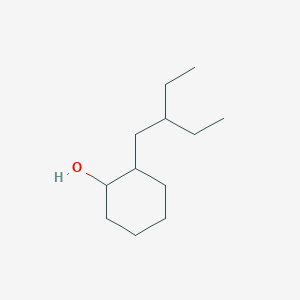
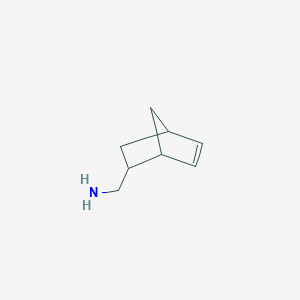
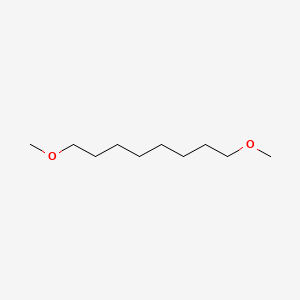
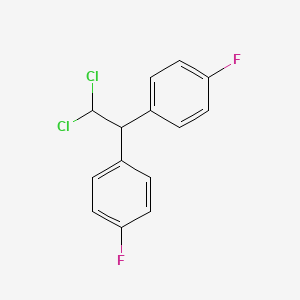
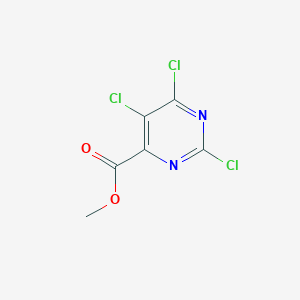
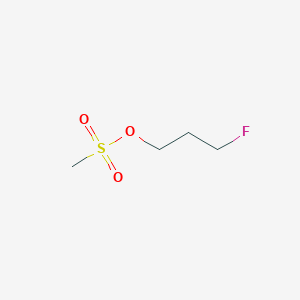
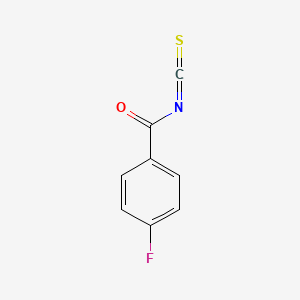
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
